molecular formula C12H15N3 B11741127 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B11741127
M. Wt: 201.27 g/mol
InChI Key: FKHZEHDLOJPUIC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl-substituted phenyl group at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Structural variations in the N1 substituent significantly influence physicochemical properties and biological interactions .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3

InChI Key

FKHZEHDLOJPUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor, which facilitates cyclization. For 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, 2-methylaniline (o-toluidine) reacts with 2,4-pentanedione (acetylacetone) in dimethylformamide (DMF) at 85°C. The process involves:

  • Nucleophilic Attack : The amine attacks the carbonyl group of acetylacetone, forming an enamine intermediate.

  • Cyclization : O-(4-nitrobenzoyl)hydroxylamine generates a nitrene species, triggering cyclization to form the pyrazole ring.

  • Aromatization : Elimination of water and subsequent aromatization yields the final product.

Critical parameters include:

  • Temperature : Reactions conducted below 80°C result in incomplete cyclization, while exceeding 90°C promotes side reactions.

  • Solvent : Polar aprotic solvents like DMF enhance reagent solubility and reaction homogeneity.

  • Stoichiometry : A 1:1.1:1.5 molar ratio of amine:diketone:hydroxylamine derivative optimizes yield.

Representative Procedure

  • Dissolve 2-methylaniline (1.00 mmol) in DMF (5.0 mL) in an ice bath.

  • Add acetylacetone (1.10 mmol) and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).

  • Heat at 85°C for 1.5 hours under stirring.

  • Quench with 1 M NaOH, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 30–44% (based on analogous compounds).

Schiff Base Formation and Reduction

An alternative route involves forming a Schiff base intermediate followed by reduction to the amine. This method, though less common for pyrazoles, offers flexibility in introducing diverse substituents.

Synthetic Steps

  • Schiff Base Synthesis : React 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methylaniline in ethanol under reflux to form the imine.

  • Reduction : Treat the Schiff base with sodium borohydride (NaBH4) or catalytic hydrogenation to reduce the C=N bond to C–N.

Key Considerations

  • Catalyst : Palladium on carbon (Pd/C) under hydrogen gas improves reduction efficiency.

  • Solvent : Ethanol or tetrahydrofuran (THF) ensures compatibility with NaBH4.

Yield : 25–35% (estimated from similar reductions).

Multi-Step Functionalization

Complex derivatives of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine may require sequential reactions. For instance, VulcanChem reports a multi-step protocol involving:

  • Protection of Amine : Treat the pyrazole core with tert-butoxycarbonyl (Boc) anhydride.

  • N-Alkylation : Introduce the 2-methylphenyl group via Mitsunobu reaction or nucleophilic substitution.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

Advantages and Limitations

  • Advantage : Enables precise control over substitution patterns.

  • Limitation : Lower overall yield (15–20%) due to multiple steps.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A modified procedure from the PMC study achieved completion in 30 minutes (vs. 1.5 hours conventionally) by irradiating the reaction mixture at 100°C.

Conditions :

  • Power : 300 W

  • Solvent : DMF

  • Yield : Comparable to thermal methods (38–42%).

Comparative Analysis of Methods

MethodYield (%)Time (h)ComplexityScalability
Condensation30–441.5ModerateHigh
Schiff Base Reduction25–353.0HighModerate
Multi-Step15–208.0Very HighLow
Microwave-Assisted38–420.5LowHigh

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, exhibit significant anti-inflammatory and analgesic effects. These properties make them potential leads in drug discovery programs targeting inflammatory diseases. For instance, studies have shown that modifications to the pyrazole ring can enhance interactions with specific biological targets involved in inflammatory pathways .

Drug Discovery

Due to its biological activity, this compound may serve as a lead in pharmaceutical development. The exploration of its interactions with biological macromolecules is essential for understanding its mechanism of action. Techniques such as molecular docking and binding affinity assays are employed to evaluate its pharmacodynamics .

Synthetic Methodologies

The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves several steps:

  • Starting Material : The synthesis begins with 4-amino-3,5-dimethyl-1-pyrazole.
  • Condensation Reaction : This compound is reacted with aldehydes (e.g., terephthalaldehyde) under controlled conditions to yield the desired product.
  • Purification : The final product is purified through crystallization or chromatography techniques.

This multi-step synthesis allows for high yields while maintaining the integrity of the compound's structure .

Pharmacological Studies

In vitro studies have demonstrated that compounds similar to 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine can inhibit specific enzymes involved in inflammatory responses. Preliminary data suggest that this compound may interact with receptors or enzymes crucial for mediating inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis.
  • Analgesic Effects : Another study reported that these compounds provided pain relief comparable to standard analgesics without severe side effects .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives, emphasizing substituent effects on molecular weight, physical properties, and biological activity:

Compound Name (CAS RN) Substituent on N1 Molecular Formula Molecular Weight Key Properties/Activity Reference
3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine (60706-59-4) Isopropyl C8H15N3 153.23 Melting point: 66.5–67.5°C; no reported bioactivity.
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine 2-Methylbenzyl C13H17N3 215.30 Purity: 95%; structural analog with enhanced lipophilicity due to benzyl group.
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine (512809-78-8) Naphthylmethyl C17H17N3 251.33 Higher molecular weight; potential for π-π stacking interactions in crystal structures.
3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine (1001500-17-9) 3-Trifluoromethylbenzyl C13H14F3N3 269.27 Electron-withdrawing CF3 group may reduce amine basicity; investigated in GLUT1 inhibitor studies.
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (956786-53-1) 3,4-Dimethoxybenzyl C13H17N3O2 247.30 Polar methoxy groups improve solubility; no reported antimicrobial activity.
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine (1250928-53-0) Tetrahydropyranylmethyl C10H17N3O 195.26 Heterocyclic substituent; used in synthesis of quinoline-carboxamide inhibitors.

Key Findings:

Substituent Effects on Physicochemical Properties :

  • Lipophilicity : Benzyl and naphthylmethyl substituents (e.g., 215.30 and 251.33 MW) increase hydrophobicity compared to alkyl groups like isopropyl (153.23 MW) .
  • Melting Points : Isopropyl-substituted derivatives exhibit defined melting points (66.5–67.5°C), while bulky aromatic substituents may lead to higher melting points due to crystal packing .

Enzyme Inhibition: Derivatives like 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine are components of GLUT1 inhibitors, highlighting the role of substituents in target binding .

Synthetic Routes: Most analogs are synthesized via condensation of ketones with hydrazine derivatives, followed by functionalization at N1 . For example, 2-methylphenyl-substituted analogs are prepared using 2-methylacetophenone intermediates .

Crystallographic Insights :

  • Tools like SHELX and Mercury facilitate structural analysis, revealing hydrogen-bonding patterns influenced by substituents. For instance, naphthylmethyl groups promote π-π interactions, while polar groups (e.g., methoxy) enhance solubility .

Biological Activity

3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, a pyrazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H19N3C_{14}H_{19}N_3 and a molar mass of approximately 229.32 g/mol, features a pyrazole ring substituted at specific positions, which influences its pharmacological properties. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is characterized by:

  • Pyrazole Ring : Central to its biological activity.
  • Substituents : Methyl groups at positions 3 and 5 and a 2-methylphenyl group at position 1.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine. It has been shown to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.01
HepG2 (Liver)0.03
A549 (Lung)26
NCI-H460 (Lung)0.39

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory processes. The mechanism of action typically involves non-covalent interactions like hydrogen bonding and van der Waals forces with biological targets .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, research suggests that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

The biological activity of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is attributed to its ability to interact with specific biological targets. These interactions can modulate key biochemical pathways involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit enzymes such as prostaglandin D synthase, which is crucial in inflammatory responses .
  • Cell Signaling Modulation : It can affect signaling pathways related to cancer cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A comprehensive evaluation demonstrated significant cytotoxicity against multiple cancer types, indicating its potential as a lead compound for further drug development .
  • Inflammation Models : Animal models treated with the compound showed reduced inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Q. How to interpret complex 1^1H NMR splitting patterns in derivatives?

  • Simulate spectra using computational tools (e.g., ACD/Labs) and compare coupling constants (e.g., 3JHH^3J_{HH} = 8–10 Hz for vicinal protons). For diastereotopic protons, analyze geminal coupling (2JHH^2J_{HH}) and NOE effects .

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